molecular formula C15H16Cl2N2O B12493880 N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine

N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine

Cat. No.: B12493880
M. Wt: 311.2 g/mol
InChI Key: QLIXCNJLFQTWCT-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine is a tertiary amine featuring a dichlorinated benzyl group and a pyridinyloxy-substituted propyl chain. The 2,3-dichlorobenzyl moiety introduces steric bulk and electron-withdrawing effects, while the pyridinyloxy group may contribute to hydrogen bonding and π-stacking interactions. This structural motif is common in medicinal chemistry, particularly in ligands targeting neurotransmitter receptors or enzyme active sites. Structural analogs, such as those with phenoxy or fluorinated substituents, are discussed in the literature, allowing for comparative analysis .

Properties

Molecular Formula

C15H16Cl2N2O

Molecular Weight

311.2 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C15H16Cl2N2O/c1-11(20-14-7-2-3-8-19-14)9-18-10-12-5-4-6-13(16)15(12)17/h2-8,11,18H,9-10H2,1H3

InChI Key

QLIXCNJLFQTWCT-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C(=CC=C1)Cl)Cl)OC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzyl chloride with 2-(pyridin-2-yloxy)propan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which [(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl Group

The 2,3-dichlorobenzyl group distinguishes this compound from analogs like N-(2-chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine (, CAS: AGN-PC-05CAYT). Key differences include:

  • Position of Chlorine Atoms: The 2,3-dichloro substitution (target compound) vs. 2,4-dichloro ().
  • Electronic Effects : Both substituents are electron-withdrawing, but the 2,3-dichloro arrangement may enhance resonance stabilization of the benzyl group compared to 2,4-dichloro.

Functional Group Variations in the Propyl Chain

The pyridinyloxy group in the target compound contrasts with phenoxy or halogenated substituents in analogs:

  • Pyridinyloxy vs. Phenoxy: Pyridinyloxy: Contains a nitrogen atom capable of hydrogen bonding (e.g., with amino acid residues like aspartate or glutamate). Phenoxy: Lacks hydrogen-bonding donors but offers stronger π-π interactions (e.g., with aromatic residues like phenylalanine). Example: 2-Chloro-N-(2,4-dichlorobenzyl)pyrido[2,3-d]pyrimidin-4-amine () incorporates a pyrido-pyrimidine core, demonstrating higher molecular weight (339.2 g/mol) and distinct solubility compared to simpler aryloxy analogs .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Reference
N-(2,3-Dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine C₁₆H₁₆Cl₂N₂O 341.22 (calculated) 2,3-dichlorobenzyl, pyridinyloxy Tertiary amine, ether N/A
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine C₁₆H₁₆Cl₃NO 344.66 2-chlorobenzyl, 2,4-dichlorophenoxy Tertiary amine, ether
2-Chloro-N-(2,4-dichlorobenzyl)pyrido[2,3-d]pyrimidin-4-amine C₁₄H₁₀Cl₃N₃ 339.20 Pyrido-pyrimidine, 2,4-dichlorobenzyl Secondary amine, heterocycle
N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine C₂₄H₂₅ClN₂O₂ 414.92 Benzyl, methoxybenzyl, phenoxy Tertiary amine, ether, chloro

Research Findings and Implications

  • Bioactivity Trends: Compounds with pyridinyloxy groups (e.g., pyrido-pyrimidines in ) often exhibit enhanced binding to kinase targets compared to phenoxy analogs, likely due to nitrogen-mediated interactions .
  • Solubility and Pharmacokinetics: The 2,3-dichlorobenzyl group may reduce aqueous solubility compared to non-halogenated analogs (e.g., N-(4-methoxybenzyl) derivatives in ), impacting bioavailability .

Biological Activity

N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₆Cl₂N₂O, with a molecular weight of 311.2 g/mol. Its structure features a dichlorobenzyl moiety and a pyridinyloxypropyl group, which contribute to its diverse biological interactions.

Property Value
Molecular FormulaC₁₅H₁₆Cl₂N₂O
Molecular Weight311.2 g/mol
Structural FeaturesDichlorobenzyl and pyridinyloxy groups

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

  • Mechanism of Action : The compound likely interacts with bacterial enzymes or receptors, inhibiting their function and leading to microbial cell death.
  • Comparison with Other Compounds : In studies comparing similar compounds, those with variations in substituent positions showed distinct antimicrobial profiles. For example, compounds with different pyridine ring positions exhibited varying binding affinities to bacterial targets.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines.

  • Case Study : A study investigated the cytotoxic effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding modes of the compound with key cancer-related targets such as EGFR-TK and B-RAF kinase. These studies suggest that the compound may inhibit these targets similarly to known anticancer agents like erlotinib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the chemical structure can lead to significant differences in biological efficacy.

Compound Name Structural Features Biological Activity
N-(2,3-dichlorobenzyl)-N-[3-(propan-2-yloxy)propyl]amineSimilar dichlorobenzyl structure but different propyl substituentsVarying antimicrobial activity
N-(2,3-dichlorobenzyl)-N-[2-(pyridin-3-yloxy)propyl]amineVariation in pyridine ring positionDifferent receptor binding profiles
N-(2,3-dichlorobenzyl)-N-[2-(pyridin-4-yloxy)propyl]amineAnother positional isomerPotentially distinct pharmacological effects

These comparisons highlight how slight modifications can influence both the binding affinity and biological outcomes of the compounds.

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